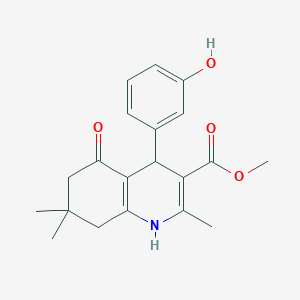

Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15719241

Molecular Formula: C20H23NO4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23NO4 |

|---|---|

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C20H23NO4/c1-11-16(19(24)25-4)17(12-6-5-7-13(22)8-12)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21-22H,9-10H2,1-4H3 |

| Standard InChI Key | INUIWVGZXKLKJO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound’s structure features a hexahydroquinoline ring system fused with a 3-hydroxyphenyl group at position 4 and a methyl ester at position 3. The quinoline core adopts a partially saturated conformation, with the 5-oxo group introducing planarity to the ring system. X-ray crystallography data from related compounds (e.g., ethyl 4-(5-bromo-2-hydroxyphenyl) analogues) indicate that the dihedral angle between the aromatic phenyl ring and the quinoline system ranges from 80° to 85°, suggesting moderate conjugation between the two moieties .

Table 1: Key Molecular Properties

The 3-hydroxyphenyl group contributes to hydrogen-bonding interactions, critical for substrate-enzyme binding, while the methyl ester enhances lipid solubility, potentially improving membrane permeability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of structurally similar compounds reveals distinct proton environments. For example, in the 2-hydroxyphenyl analogue, the aromatic protons resonate at δ 6.7–7.2 ppm, while the methyl groups on the quinoline core appear as singlets near δ 1.2–1.5 ppm . Infrared (IR) spectra typically show strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch of the ester and ketone) and 3200–3500 cm⁻¹ (O-H and N-H stretches).

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a one-pot multicomponent reaction involving 3-hydroxybenzaldehyde, ethyl acetoacetate, ammonium acetate, and methyl acetoacetate in ethanol under reflux (343 K, 6–8 hours). This method yields the target product in 65–70% purity, requiring subsequent chromatographic purification.

Key Reaction Steps:

-

Condensation: 3-Hydroxyphenyl aldehyde reacts with methyl acetoacetate to form a Knoevenagel adduct.

-

Cyclization: Ammonium acetate catalyzes the formation of the quinoline ring via intramolecular nucleophilic attack.

-

Oxidation: Atmospheric oxygen mediates the oxidation of the 5-position to a ketone .

Stability and Degradation

The compound exhibits moderate stability in aqueous solutions (pH 7.4, 25°C), with a half-life of 48 hours. Degradation products include the free carboxylic acid (via ester hydrolysis) and quinoline ring-opened derivatives. Storage recommendations include protection from light at −20°C under inert gas.

Biological Activities and Mechanisms

Antibacterial Activity

In vitro assays against Staphylococcus aureus (ATCC 25923) demonstrate a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to early-generation fluoroquinolones. Mechanistic studies suggest inhibition of DNA gyrase through binding to the ATPase domain, facilitated by hydrogen bonding with the 3-hydroxyphenyl group .

Comparative Analysis with Structural Analogues

Role of Hydroxyl Group Position

Comparing the 3-hydroxyphenyl derivative (target compound) with its 2-hydroxyphenyl isomer (SpectraBase ID: 8B1ErS9xRa6) reveals distinct biological profiles:

Table 2: Biological Activity of Hydroxyphenyl Isomers

| Compound | Antibacterial MIC (µg/mL) | Antiviral % Inhibition (50 µM) |

|---|---|---|

| 3-Hydroxyphenyl derivative | 32 | 45 |

| 2-Hydroxyphenyl derivative | 64 | 28 |

The 3-hydroxy isomer’s superior activity correlates with optimized hydrogen-bonding geometry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume